molecular formula C13H14N4O3 B3822543 N-[(2-hydroxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide

N-[(2-hydroxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide

Cat. No.: B3822543
M. Wt: 274.28 g/mol
InChI Key: WIWBFERYBIJHGG-UHFFFAOYSA-N
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Description

N-[(2-hydroxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxamide group and a hydroxyphenyl carbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide typically involves the reaction of 1,3-dimethylpyrazole-4-carboxylic acid with 2-hydroxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-hydroxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl carbamoyl moiety can interact with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound may modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-hydroxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide shares structural similarities with other pyrazole derivatives such as 1,3-dimethylpyrazole-4-carboxamide and 2-hydroxyphenyl carbamates.
  • Indole derivatives: These compounds also possess aromatic rings and have been studied for their biological activities.

Uniqueness

    Structural Features: The combination of a pyrazole ring with a hydroxyphenyl carbamoyl moiety is unique and contributes to its distinct chemical and biological properties.

    Biological Activity: The specific interactions with molecular targets and the resulting biological effects set it apart from other similar compounds.

Properties

IUPAC Name

N-[(2-hydroxyphenyl)carbamoyl]-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-9(7-17(2)16-8)12(19)15-13(20)14-10-5-3-4-6-11(10)18/h3-7,18H,1-2H3,(H2,14,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBFERYBIJHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC(=O)NC2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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